molecular formula C20H21ClN2O6S B11221885 Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11221885
M. Wt: 452.9 g/mol
InChI Key: FXGOZRGSFDHXAY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoxazepine ring, a sulfonyl group, and a benzoate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the sulfonyl and benzoate groups. Common synthetic routes may involve:

    Formation of the Benzoxazepine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoxazepine ring and a sulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21ClN2O6S/c1-12-4-7-17-16(10-12)23(30(3,26)27)9-8-18(29-17)19(24)22-13-5-6-15(21)14(11-13)20(25)28-2/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24)

InChI Key

FXGOZRGSFDHXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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